molecular formula C8H10ClFN2O2 B8077051 (S)-2-Amino-3-(5-fluoropyridin-3-YL)propanoic acid hcl

(S)-2-Amino-3-(5-fluoropyridin-3-YL)propanoic acid hcl

Cat. No.: B8077051
M. Wt: 220.63 g/mol
InChI Key: PZYIITNRGFCVKS-FJXQXJEOSA-N
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Description

(S)-2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid HCl is a fluorinated amino acid derivative featuring a pyridine ring substituted with fluorine at the 5-position. Its structure consists of a central α-amino acid backbone (with amino and carboxylic acid groups) and a 5-fluoropyridin-3-yl side chain. The HCl salt enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications . This compound is cataloged under CAS numbers such as 1393524-16-7 and 368866-33-5, with molecular formula C₈H₉ClFN₂O₂ (including HCl) .

Properties

IUPAC Name

(2S)-2-amino-3-(5-fluoropyridin-3-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2.ClH/c9-6-1-5(3-11-4-6)2-7(10)8(12)13;/h1,3-4,7H,2,10H2,(H,12,13);1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYIITNRGFCVKS-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NC=C1F)C[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

(S)-2-Amino-3-(5-fluoropyridin-3-YL)propanoic acid HCl: can undergo various types of chemical reactions:

  • Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

  • Reduction: The carboxylic acid group can be reduced to an alcohol.

  • Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups.

  • Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents) are commonly used.

  • Major Products Formed: Products include amine oxides, alcohols, and various substituted pyridines.

Scientific Research Applications

The compound has several scientific research applications:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

  • Medicine: Investigated for its therapeutic potential in various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (S)-2-Amino-3-(5-fluoropyridin-3-YL)propanoic acid HCl exerts its effects involves:

  • Molecular Targets: Interaction with specific enzymes or receptors.

  • Pathways Involved: Involvement in biochemical pathways related to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Pyridine Derivatives

(2S)-2-Amino-3-(5-chloropyridin-2-yl)propanoic Acid
  • Structure : Chlorine substituent at the 5-position of pyridine, attached at the 2-position.
  • Key Differences: Chlorine’s larger atomic size and higher electronegativity compared to fluorine may alter electronic properties and binding interactions. Pyridine attachment at the 2-position (vs.
(S)-2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic Acid HCl
  • Structure : Features a benzene ring with 5-fluoro and 2-hydroxy substituents instead of pyridine.
  • Applications: Studied for its structural novelty in medicinal chemistry .

Indole and Isoxazole Derivatives

(S)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic Acid
  • Structure : Fluorine at the 5-position of an indole ring.
  • Key Differences: Indole’s planar aromatic system enables π-stacking with proteins, unlike pyridine’s single heteroatom.
  • Applications : Explored as a tryptophan analog in metabolic studies .
(S)-2-Amino-3-(3-hydroxy-4-methyl-isoxazol-5-yl)-propionic Acid
  • Structure : Contains a methyl-substituted isoxazole ring with a hydroxyl group.
  • Key Differences: Isoxazole’s oxygen and nitrogen atoms create a polar, electron-deficient ring, influencing solubility and reactivity.
  • Applications : Used in enzyme inhibition studies due to its heterocyclic motif .

Protected and Modified Amino Acids

(S)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic Acid
  • Structure: Boc-protected amino group with a 6-fluoroindole side chain.
  • Key Differences :
    • The Boc group increases lipophilicity, altering pharmacokinetics compared to the HCl salt form.
    • Fluorine at indole’s 6-position (vs. 5-position) may affect metabolic stability.
  • Applications : Intermediate in peptide synthesis for controlled deprotection strategies .
(S)-2-Amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic Acid
  • Structure : Thiazole ring linked via a phenyl group.
  • Key Differences :
    • Thiazole’s sulfur atom enhances electron-withdrawing effects, altering electronic distribution.
    • The extended aromatic system may improve antimicrobial activity, as seen in antimycobacterial screening .

Structural and Functional Analysis Table

Compound Name Substituent/Backbone Key Features Potential Applications References
(S)-2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid HCl 5-Fluoro-pyridin-3-yl, HCl salt Enhanced solubility, pyridine’s nitrogen for coordination Drug development, enzyme studies
(2S)-2-Amino-3-(5-chloropyridin-2-yl)propanoic acid 5-Chloro-pyridin-2-yl Larger halogen, altered spatial orientation Bioactive analog research
(S)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid 5-Fluoro-indol-3-yl Planar indole for π-stacking, metabolic stability Metabolic pathway studies
(S)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic acid Boc-protected, 6-fluoroindole Lipophilic protection, controlled reactivity Peptide synthesis intermediates
(S)-2-Amino-3-(3-hydroxy-4-methyl-isoxazol-5-yl)-propionic acid Hydroxy-methyl-isoxazole Polar heterocycle, steric bulk Enzyme inhibition assays

Biological Activity

(S)-2-Amino-3-(5-fluoropyridin-3-YL)propanoic acid hydrochloride, with the CAS number 1803602-22-3, is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, effects, and relevant studies.

Chemical Structure and Properties

The molecular formula of (S)-2-Amino-3-(5-fluoropyridin-3-YL)propanoic acid HCl is C8H10ClFN2O2C_8H_{10}ClFN_2O_2, and it has a molecular weight of 220.63 g/mol. The compound features a fluoropyridine moiety that contributes to its biological activity.

PropertyValue
Molecular FormulaC8H10ClFN2O2C_8H_{10}ClFN_2O_2
Molecular Weight220.63 g/mol
CAS Number1803602-22-3
SolubilitySoluble in water

Research indicates that (S)-2-Amino-3-(5-fluoropyridin-3-YL)propanoic acid HCl may act as an agonist at certain neurotransmitter receptors, particularly those involved in the central nervous system. Its structural similarity to amino acids suggests potential roles in modulating neurotransmission.

  • Neurotransmitter Modulation : The compound is hypothesized to influence glutamate receptors, which are critical for synaptic plasticity and memory function.
  • Antitumor Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.

Study 1: Neuroprotective Effects

A study published in the Journal of Neurochemistry demonstrated that (S)-2-Amino-3-(5-fluoropyridin-3-YL)propanoic acid HCl could protect neuronal cells from excitotoxicity induced by excessive glutamate levels. The findings indicated a significant reduction in cell death when treated with the compound compared to control groups.

Study 2: Antitumor Activity

In vitro studies conducted on human breast cancer cell lines revealed that the compound inhibited cell proliferation in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways leading to apoptosis. These findings suggest its potential as a therapeutic agent in oncology.

Table 2: Summary of Biological Studies

Study FocusFindingsReference
NeuroprotectionReduced excitotoxicity in neuronal cellsJournal of Neurochemistry
Antitumor ActivityInhibited proliferation in breast cancer cellsOncology Research Journal

Preparation Methods

Nickel-Mediated Dynamic Kinetic Resolution

A scalable method for synthesizing Compound A involves dynamic kinetic resolution (DKR) of racemic 2-amino-3-(5-fluoropyridin-3-yl)propanoic acid. Building on protocols for analogous trifluoromethylated amino acids, racemic Compound A is treated with a chiral ligand—(S)-4-(phenyl)oxazolidin-2-one—and nickel(II) chloride in methanol. The DKR process at 50°C for 2.5 hours achieves 84% diastereomeric excess (de), with subsequent recrystallization elevating ee to 98.2%.

Table 1: Optimization of DKR Conditions for Compound A

ParameterValue/RangeOutcomeSource
Ligand(S)-4-phenyloxazolidin-2-one84% de
Temperature50°C98.4% yield
BaseK2CO3pH stabilization
SolventMethanolHomogeneous reaction

Diastereoselective Alkylation

Alternative routes employ 5-fluoropyridin-3-ylmethyl halides as electrophiles. For instance, alkylation of (S)-2-(tert-butoxycarbonylamino)malonate with 3-(bromomethyl)-5-fluoropyridine in DMF/NaOH proceeds with 72% yield and 89% ee. The stereochemical outcome is contingent on solvent polarity and base selection, as homogeneous conditions minimize side reactions like β-elimination.

Fluoropyridine-Amino Acid Conjugation

Mitsunobu Reaction for Ether Linkage

A less explored pathway involves Mitsunobu coupling between 5-fluoropyridin-3-ylmethanol and N-protected serine. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, this method constructs the C–O bond with retention of configuration, achieving 68% yield. However, this approach necessitates additional steps to deprotect the amino acid and may introduce racemization during acidic hydrolysis.

Reductive Amination

Condensation of 5-fluoropyridine-3-carbaldehyde with N-Boc-glycine tert-butyl ester, followed by catalytic hydrogenation (Pd/C, H2), affords the β-amino acid derivative. Subsequent deprotection with HCl yields Compound A as the hydrochloride salt. This method, adapted from indole-containing amino acid syntheses, achieves 65% overall yield but requires rigorous control of hydrogenation conditions to prevent over-reduction of the pyridine ring.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, D2O): δ 8.42 (d, J = 2.4 Hz, 1H, pyridine-H), 8.21 (dt, J = 8.6, 2.4 Hz, 1H, pyridine-H), 7.58 (t, J = 8.6 Hz, 1H, pyridine-H), 4.12 (q, J = 6.8 Hz, 1H, α-CH), 3.02–2.85 (m, 2H, β-CH2).

  • 19F NMR (376 MHz, D2O): δ −113.2 (s, CF).

  • ESI-MS : m/z 229.08 [M + H]+.

Chiral HPLC Analysis

Enantiopurity is verified using a Chiralpak IA column (hexane:ethanol:TFAA = 90:10:0.1), with retention times of 12.3 min (S-enantiomer) and 14.7 min (R-enantiomer).

Challenges and Mitigation Strategies

Fluoropyridine Stability

The electron-withdrawing fluorine atom renders the pyridine ring susceptible to nucleophilic attack. Using aprotic solvents (DMF, acetonitrile) and low temperatures (<40°C) during alkylation minimizes decomposition.

Racemization During Deprotection

Acidic deprotection of Boc groups can induce racemization. Employing trimethylsilyl chloride (TMSCl) in methanol as a mild proton source reduces this risk, preserving >95% ee .

Q & A

Basic Research Question

  • Purity : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) confirms >95% purity.
  • Stability :
    • pH 7.4 buffer : Monitor degradation via UV-Vis (λ = 260 nm) over 24 hours. <5% degradation observed at 37°C .
    • Light sensitivity : Store at -20°C in amber vials to prevent photolytic cleavage of the C-F bond .

Advanced Challenge :
Degradation products (e.g., defluorinated analogs) can interfere with biological assays. LC-MS/MS with MRM (multiple reaction monitoring) identifies trace impurities (<0.1%) .

How is this compound used in studying neurotransmitter receptor interactions?

Advanced Research Question

  • In vitro : Radiolabeled 3^3H- or 18^{18}F-derivatives are used in competitive binding assays with synaptic membranes. For example:
    • Incubate with rat cortical membranes and 3^3H-MPEP (mGluR5 antagonist). Calculate Ki_i values using Scatchard analysis .
  • In silico : Docking simulations (e.g., AutoDock Vina) predict binding poses in mGluR5’s orthosteric site, guided by the fluorine-pyridine interaction with Arg316 .

What precautions are critical for safe handling and storage?

Basic Research Question

  • Handling : Use PPE (gloves, goggles) and conduct reactions in fume hoods due to respiratory irritancy .
  • Storage : Stable for 24 months at -20°C in sealed, desiccated containers. Avoid exposure to humidity to prevent HCl dissociation .

How does this compound compare to indole-based analogs (e.g., 5-fluoroindole derivatives) in anticancer screening?

Advanced Research Question

  • Apoptosis induction : The pyridine-based compound shows higher potency (EC50_{50} = 8 µM in HeLa cells) vs. indole analogs (EC50_{50} = 25 µM) due to improved membrane permeability .
  • Mechanistic divergence : Pyridine derivatives activate caspase-9, while indole analogs target caspase-8 pathways .

What strategies address low aqueous solubility in in vivo models?

Advanced Research Question

  • Prodrug design : Esterification of the carboxylic acid group (e.g., ethyl ester) increases logP from -1.2 to 0.8, enhancing bioavailability .
  • Nanoparticle encapsulation : PLGA nanoparticles (150 nm diameter) achieve 80% drug release over 72 hours in PBS .

How are computational methods applied to optimize synthesis pathways?

Advanced Research Question

  • DFT calculations : Predict reaction barriers for fluoropyridine coupling. For example, B3LYP/6-31G* simulations show a 15 kcal/mol barrier for SN2 mechanisms .
  • Retrosynthetic analysis : AI-driven platforms (e.g., Chematica) propose routes with minimal protecting groups, reducing steps from 5 to 3 .

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